molecular formula C19H12Cl2F3NOS2 B2787280 3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 251096-92-1

3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B2787280
CAS No.: 251096-92-1
M. Wt: 462.33
InChI Key: ZFJOEZSKGPEVEA-UHFFFAOYSA-N
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Description

This compound (CAS: 251097-54-8) is a thiophenecarboxamide derivative characterized by a 2,6-dichlorobenzyl sulfanyl group at the 3-position of the thiophene ring and a 4-(trifluoromethyl)phenyl carboxamide substituent at the 2-position. Its molecular formula is C₁₉H₁₁Cl₂F₃NOS₂, with a molecular weight of 430.32 g/mol. The canonical SMILES notation is: C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F3NOS2/c20-14-2-1-3-15(21)13(14)10-28-16-8-9-27-17(16)18(26)25-12-6-4-11(5-7-12)19(22,23)24/h1-9H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJOEZSKGPEVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

Thiophenecarboxamide derivatives often exhibit variations in substituent groups, which critically influence their biological activity and physicochemical profiles. Below is a comparative analysis of the target compound and its closest analogs:

Compound Name Substituent Groups Molecular Weight (g/mol) Key Functional Groups Biological Activity (If Known) Reference
Target Compound : 3-[(2,6-Dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide - 2,6-Dichlorobenzyl (sulfanyl)
- 4-Trifluoromethylphenyl (amide)
430.32 Sulfanyl, Trifluoromethyl, Dichlorobenzyl Not explicitly reported
Analog 1 : 3-[(2,6-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide - 2,6-Dichlorobenzyl (sulfonyl)
- 4-Trifluoromethoxyphenyl (amide)
446.31 Sulfonyl, Trifluoromethoxy, Dichlorobenzyl Discontinued; limited activity data
Analog 2 : 3-[(2,4-Dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide - 2,4-Dichlorobenzyl (ether)
- 2,6-Difluorobenzyl (amide)
419.27 Ether, Difluorobenzyl, Dichlorobenzyl Cell-permeable; enhances glucose uptake in vitro
Analog 3 : 3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide - 2,6-Dichlorobenzyl (sulfanyl)
- 2,4-Difluorophenyl (amide)
402.28 Sulfanyl, Difluorophenyl, Dichlorobenzyl No reported bioactivity; structural similarity

Functional Group Impact on Activity

  • Sulfanyl vs. Sulfonyl : The sulfanyl (-S-) group in the target compound may confer reduced oxidative stability compared to sulfonyl (-SO₂-) analogs (e.g., Analog 1). Sulfonyl groups typically enhance electrophilicity and binding to cysteine residues in enzymes.
  • Trifluoromethyl vs.
  • Chlorine Substituents : The 2,6-dichlorobenzyl motif in the target compound and Analog 1 may enhance steric hindrance and π-π stacking in protein binding pockets compared to 2,4-dichloro or fluorinated analogs (e.g., Analog 2).

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